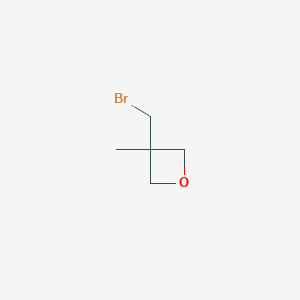

3-(Bromomethyl)-3-methyloxetane

Overview

Description

3-(Bromomethyl)-3-methyloxetane is a chemical compound that is part of a broader class of oxetane derivatives. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The oxetane ring, a four-membered cyclic ether, is known for its strain and reactivity, which can be exploited in synthetic chemistry .

Synthesis Analysis

The synthesis of oxetane derivatives, including those with bromomethyl groups, can be achieved through several methods. One approach involves the reaction of 3-hydroxymethyl-3-methyloxetane with dibromides in the presence of a phase-transfer catalyst, leading to the formation of mono- and disubstituted products . Another method includes the synthesis of asymmetrically disubstituted methyl oxetanes from 2,2-bis(bromomethyl)propane-1,3-diol, yielding various derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of bromomethylated oxetane derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. These methods provide insights into the conformation of the molecules, the orientation of substituents, and the overall geometry of the compound . For instance, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, a related compound, was determined to exist in a chair conformation with specific orientations of the phenyl group .

Chemical Reactions Analysis

Bromomethylated oxetane derivatives can undergo various chemical reactions due to the presence of the reactive bromomethyl group. These reactions include palladium-catalyzed cross-coupling, which allows for further elaboration of the molecular structure . Additionally, the bromomethyl group can participate in radical processes, leading to the formation of new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated oxetane derivatives can be influenced by the substituents attached to the oxetane ring. Spectroscopic investigations, such as FTIR and FT-Raman, along with quantum chemical simulations, can provide detailed information on the vibrational frequencies, molecular electrostatic potential surfaces, and reactivity descriptors of these molecules . These properties are essential for understanding the behavior of the compounds in different environments and for predicting their reactivity in chemical reactions.

Scientific Research Applications

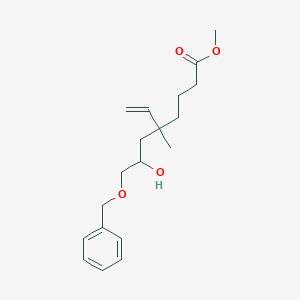

1. Allylation of Ketones

- Application Summary: This compound is used in the allylation of structurally diverse ketones, which is a convenient tool for forming carbon–carbon bonds in organic synthesis .

- Methods of Application: The allylation process involves the reaction of ketones with methyl 3-(bromomethyl)but-3-enoates. The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

- Results or Outcomes: The allylation of ketones with methyl 3-(bromomethyl)but-3-enoates has been demonstrated to be an efficient procedure. The resulting homoallylic alcohols are very important compounds for both organic synthesis and the pharmaceutical industry .

2. Synthesis of Block Copolymers

- Application Summary: “3-(Bromomethyl)-3-methyloxetane” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Methods of Application: The RAFT polymerization of styrene is carried out using a RAFT-macro agent, which is obtained by reacting terminally brominated poly (methyl methacrylate) (PMMA-Br) with potassium ethyl xanthogenate .

- Results or Outcomes: The block copolymers were successfully synthesized, and the primary parameters affecting the reaction, such as concentration and time, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

3. Enzymatic Synthesis Inhibition

- Application Summary: Derivatives of “3-(Bromomethyl)-3-methyloxetane”, like 1-aminocyclopentane-1-carboxylic acid, are studied for their potential to inhibit enzymatic synthesis.

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve biochemical assays to test the inhibitory effects of the compound on enzymatic reactions.

- Results or Outcomes: The results or outcomes of this application are not specified in the source.

Safety And Hazards

The safety data sheet for a similar compound, Methyl 3-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

3-(bromomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZKWOJRYGRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074409 | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

3-(Bromomethyl)-3-methyloxetane | |

CAS RN |

78385-26-9 | |

| Record name | 3-(Bromomethyl)-3-methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78385-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078385269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

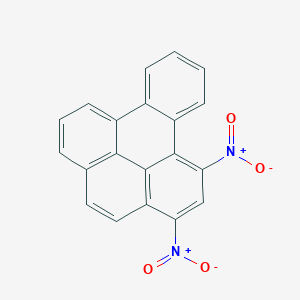

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)